molecular formula C9H9BrClN3 B6645791 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile

3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile

Cat. No.: B6645791
M. Wt: 274.54 g/mol
InChI Key: WJURBBJIFUBGCL-UHFFFAOYSA-N
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Description

3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromo and chloro substituent on a pyridine ring, which is further connected to a propanenitrile group through a methylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The reaction of 3-bromo-5-chloropyridine with a suitable nucleophile to introduce the methylamino group.

    Condensation Reaction: The intermediate product is then reacted with propanenitrile under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride
  • 5-Bromo-2-chloropyridine
  • 3-Bromo-2-chloropyridine

Uniqueness

3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is unique due to its specific substitution pattern and the presence of the propanenitrile group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[(3-bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN3/c1-14(4-2-3-12)9-8(10)5-7(11)6-13-9/h5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJURBBJIFUBGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=C(C=C(C=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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